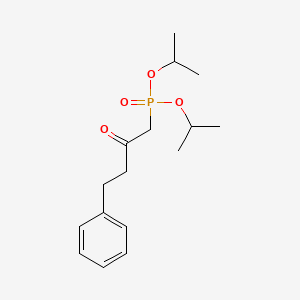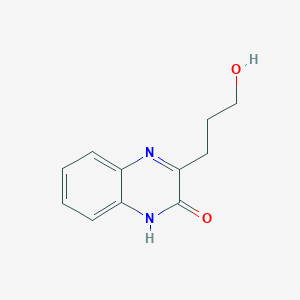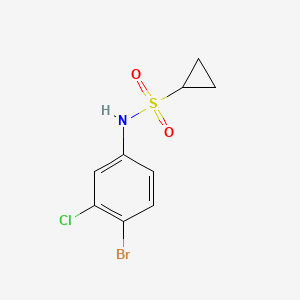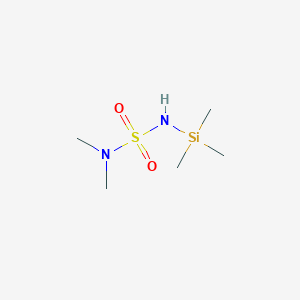
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is an organic compound with a complex structure, characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the halogenation of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the ethanone group via Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Amino-4-bromo-2-chloro-phenyl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5-Amino-4-bromo-2-chloro-phenyl)-propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both halogen and amino groups on the phenyl ring allows for diverse chemical modifications and interactions.
Eigenschaften
Molekularformel |
C8H7BrClNO |
|---|---|
Molekulargewicht |
248.50 g/mol |
IUPAC-Name |
1-(5-amino-4-bromo-2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,11H2,1H3 |
InChI-Schlüssel |
KBFVMVHOIHFWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



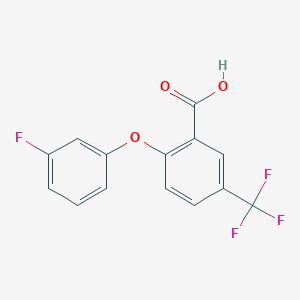




![5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B8308990.png)
